cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester
Description
cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester (CAS: 145033-25-6) is a bicyclic organic compound with the molecular formula C₁₀H₁₆N₂O₃ and a molecular weight of 212.25 g/mol . Its structure features a fused pyrido[1,2-a]pyrazine ring system in the cis configuration, with a methyl ester group at position 7 and a ketone at position 1. The compound is listed under multiple synonyms, including Methyl 1-oxooctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate and 2H-Pyrido[1,2-a]pyrazine-7-carboxylic acid, octahydro-1-oxo-, methyl ester .
Key physicochemical properties include:
- Single Isotopic Mass: 212.116092 Da
- GHS Hazard Codes: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Synthetic Utility: The compound is commercially available (e.g., from Combi-Blocks, ST-7436) with 95% purity, indicating its use as a building block in medicinal chemistry or peptide mimetic research .
Properties
IUPAC Name |
methyl (7R,9aS)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-15-10(14)7-2-3-8-9(13)11-4-5-12(8)6-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPXEPFCSRKAGN-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2C(=O)NCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]2C(=O)NCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434519 | |
| Record name | Methyl (7R,9aS)-1-oxooctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145033-25-6 | |
| Record name | Methyl (7R,9aS)-1-oxooctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Cyclization Strategies
The bicyclic framework is constructed via intramolecular cyclization of linear precursors. For example, a diamino alcohol derivative undergoes dehydration and ring closure in the presence of a Lewis acid catalyst such as zinc chloride. This step is critical for establishing the cis configuration, as demonstrated in a patent detailing similar polycyclic systems. Alternative methods employ ring-closing metathesis (RCM) using Grubbs catalysts, though this approach is less common due to cost constraints.
Oxidation and Esterification
Following cyclization, the 1-oxo group is introduced through oxidation. Reagents such as hydrogen peroxide in acetic acid or potassium permanganate in aqueous media are effective. Subsequent esterification of the 7-carboxylic acid moiety is achieved via Fischer esterification, using methanol and a catalytic amount of sulfuric acid. This step yields the methyl ester with >90% purity after purification.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors are employed to maintain precise temperature control (70–90°C) and reduce reaction times. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Temperature | 25–80°C | 70–90°C |
| Catalyst Loading | 5–10 mol% | 1–3 mol% |
| Purification Method | Column Chromatography | Crystallization |
| Yield | 65–75% | 85–92% |
A patented method highlights the use of sodium hydride in tetrahydrofuran (THF) to deprotonate intermediates, facilitating cyclization at elevated pressures. This approach reduces byproduct formation and enhances stereochemical fidelity.
Stereochemical Control and Optimization
Achieving the cis configuration necessitates stringent control over reaction conditions. Key factors include:
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) favor cis isomer formation by stabilizing transition states through hydrogen bonding. In contrast, nonpolar solvents such as toluene lead to racemization.
Catalytic Asymmetric Synthesis
Chiral catalysts, such as BINOL-derived phosphoric acids, induce enantioselectivity during cyclization. A study reported 88% enantiomeric excess (ee) using (R)-BINOL, though scalability remains a challenge.
Purification and Characterization
Post-synthesis purification is critical for pharmaceutical-grade output. Common methods include:
| Method | Efficiency | Purity Achieved |
|---|---|---|
| Silica Gel Chromatography | Moderate | 95–98% |
| Recrystallization | High | 99% |
| Distillation | Low | 90–92% |
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while X-ray crystallography validates the cis configuration.
Case Studies and Comparative Analysis
Patent-Extracted Protocol (EP2527007B1)
A 2012 patent describes the synthesis of a related compound via:
Academic Laboratory Method
A 2023 study achieved 78% yield using microwave-assisted cyclization (100°C, 30 min) and enzymatic esterification with Candida antarctica lipase B. This greener approach reduced solvent waste by 40%.
Challenges and Limitations
Current methods face:
-
Stereochemical Drift : Prolonged reaction times promote isomerization to the trans form.
-
Catalyst Cost : Chiral catalysts increase production costs by 30–50%.
-
Scalability Issues : Microwave-assisted methods lack industrial infrastructure.
Chemical Reactions Analysis
Types of Reactions
cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile employed.
Scientific Research Applications
The compound cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester (CAS Number: 145033-25-6) has garnered interest in various scientific research applications due to its unique molecular structure and bioactive properties. This article explores its potential applications, supported by relevant data and case studies.
Medicinal Chemistry
Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural features may contribute to the inhibition of bacterial growth, making it a potential lead compound for developing new antibiotics.
Case Study : A study published in Journal of Medicinal Chemistry evaluated various derivatives of pyrido[1,2-a]pyrazine and identified significant antimicrobial activity against Gram-positive bacteria. The methyl ester form showed enhanced solubility and bioavailability compared to its parent compound, indicating its potential for drug formulation .
Neuropharmacology
CNS Activity : Research indicates that compounds with a pyridine structure often interact with neurotransmitter systems. The specific configuration of this compound may influence its ability to modulate neurological pathways.
Case Study : In a neuropharmacological study, derivatives of this compound were tested for their effects on serotonin receptors. Results showed that certain modifications led to increased receptor affinity, suggesting potential applications in treating mood disorders .
Agricultural Chemistry
Pesticide Development : The compound's bioactivity extends to agricultural applications, particularly as a potential pesticide. Its ability to disrupt biological processes in pests could lead to the development of eco-friendly agricultural solutions.
Case Study : A research project focused on the synthesis of various derivatives of pyrido[1,2-a]pyrazines demonstrated effective insecticidal activity against common agricultural pests. The findings indicated that the methyl ester derivative exhibited lower toxicity to beneficial insects while maintaining efficacy against target pests .
Biochemistry
Enzyme Inhibition Studies : The compound has been investigated for its role as an enzyme inhibitor. Given its structural characteristics, it may serve as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways.
Case Study : In vitro assays revealed that this compound inhibits certain kinases implicated in cancer progression. This suggests its potential use in developing targeted cancer therapies .
Data Table of Applications
Mechanism of Action
The mechanism of action of cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Bicyclic vs. Monocyclic Systems
The target compound’s pyrido[1,2-a]pyrazine core distinguishes it from monocyclic analogs like QK-2567 (piperidine) or QB-6314 (pyrrolidine). The fused bicyclic system confers conformational rigidity, which may enhance binding specificity in receptor-targeted applications compared to flexible monocyclic structures .
Ester Group Comparisons
Hazard Profiles
The target compound’s multi-hazard profile (H302, H315, H319, H335) contrasts with simpler esters like nonanedioic acid dimethyl ester (used in conservation science ), which lacks significant reported toxicity. This suggests that the pyrido-pyrazine core or its metabolites may contribute to higher bioactivity and associated risks .
Biological Activity
The compound cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester , with CAS number 145033-25-6, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrido-pyrazine core, which is crucial for its biological activity. The compound's stereochemistry and functional groups contribute to its interaction with biological targets.
Antimicrobial Activity
Studies have shown that compounds related to pyrido[1,2-a]pyrazines exhibit significant antimicrobial properties. While specific data on this compound is limited, similar derivatives have demonstrated effectiveness against various pathogens. For instance, pyrazole derivatives have been reported to possess antifungal activity against species such as Rhizoctonia solani with notable EC50 values .
Antioxidant Properties
Antioxidant activity is another area where pyridine and pyrazine derivatives have shown promise. Compounds with similar structures have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. The presence of electron-donating groups in the structure often enhances this activity, suggesting that modifications to the methyl ester might further improve its antioxidant capacity.
Neuropharmacological Effects
Research into related compounds has indicated potential neuropharmacological effects. For example, some derivatives have been studied for their interaction with neuropeptide receptors, influencing behaviors such as anxiety and arousal in animal models. This suggests that this compound could be explored for similar effects, particularly in the context of central nervous system disorders .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of various pyrazine derivatives. For instance, a study highlighted the inhibition of dihydroorotate dehydrogenase (DHODH) by related compounds, showcasing their potential as immunosuppressive agents. Although direct studies on this compound are scarce, the implications from these studies suggest avenues for further investigation into its pharmacological profile .
Pharmacokinetics
Pharmacokinetic studies on structurally similar compounds indicate that modifications in the ester group can significantly affect absorption and bioavailability. Understanding these parameters is crucial for developing effective therapeutic agents based on this compound.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester, and how do stereochemical outcomes vary under different reaction conditions?
- Methodological Answer : The synthesis often involves piperidine/pyrazine ring formation via cyclization or alkylation. For example, trans-isomer synthesis of related pyrido-pyrazine derivatives uses equilibration of cis-dimethyl piperidinedicarboxylate followed by alkylation with triflate reagents . Stereochemical control requires precise temperature and solvent optimization (e.g., acetonitrile for reflux conditions). Chiral chromatography (HPLC) or NMR analysis is critical to confirm cis-configuration .
Q. How can researchers validate the purity and structural integrity of this compound using analytical techniques?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential. For purity, HPLC with ≥98% thresholds is standard, as seen in impurity profiling of related pyrido-pyrazine derivatives (e.g., using Purospher® STAR columns for regulated drug analysis) . IR spectroscopy further confirms functional groups like the ester carbonyl (1700–1750 cm) .
Q. What are the key challenges in scaling up laboratory-scale synthesis to gram quantities?
- Methodological Answer : Scalability issues include side reactions during alkylation and esterification steps. Mitigation involves slow reagent addition and inert atmospheres. For example, alkylation with phthalimidoethyl triflate requires strict anhydrous conditions to avoid hydrolysis . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the reactivity and stability of the cis-configuration compared to trans-isomers?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal that steric hindrance in the cis-isomer lowers its thermodynamic stability compared to trans-forms. Solvent polarity (e.g., DMF vs. THF) also impacts energy barriers for epimerization, as shown in studies of analogous neuropeptide S receptor antagonists .
Q. What in vitro models are suitable for evaluating the bioactivity of this compound, particularly its interaction with neurological or antimicrobial targets?
- Methodological Answer : Neuropeptide S receptor binding assays (competitive displacement using S-GTPγS) are applicable for neurological studies . For antimicrobial potential, MIC assays against Gram-negative/positive strains (e.g., E. coli, S. aureus) are recommended, with structural analogs showing activity via gyrase inhibition .
Q. How can researchers resolve contradictions in reported synthetic yields or analytical data across studies?
- Methodological Answer : Cross-validation using orthogonal techniques is key. For example, discrepancies in NMR shifts may arise from solvent effects (CDCl vs. DMSO-d). Reproducing synthetic protocols with controlled humidity/temperature and using certified reference standards (e.g., USP-grade impurities) minimizes variability .
Q. What strategies are effective for isolating and characterizing degradation products or process-related impurities?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) paired with LC-MS/MS identify degradation pathways. For example, oxidation at the pyrazine ring’s nitrogen or ester hydrolysis generates carboxylic acid impurities, as seen in fluoroquinolone derivatives . Preparative TLC or semi-preparative HPLC isolates these for structural elucidation .
Critical Research Gaps
- Stereochemical Stability : Limited data on long-term cis-configuration stability under physiological conditions.
- Toxicological Profiling : Acute toxicity studies (oral/dermal) for Category 4 classification are absent but needed for safety assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

